Eritoran Direct MD-2 Binding Mechanism Versus TAK-242 Intracellular TLR4 Binding
Eritoran exerts TLR4 antagonism by binding directly to the hydrophobic pocket of MD-2, the accessory protein required for LPS recognition, with a crystal structure confirmed at 2.7 Å resolution [1]. This extracellular binding site differs fundamentally from TAK-242 (resatorvid), which binds to the intracellular Cys747 residue of TLR4 and disrupts adaptor molecule (TIRAP/TRAM) recruitment [2]. The binding mode distinction has functional consequences in experimental models, where Eritoran and TAK-242 exhibit divergent efficacy in restoring insulin action during lipid infusion [3].
| Evidence Dimension | Molecular binding site and mechanism of TLR4 inhibition |
|---|---|
| Target Compound Data | Binds extracellular MD-2 hydrophobic pocket (crystal structure PDB: 2Z64); does not directly interact with TLR4 |
| Comparator Or Baseline | TAK-242 binds intracellular Cys747 residue of TLR4; interferes with TIRAP/TRAM adaptor recruitment |
| Quantified Difference | Fundamentally distinct binding domains (extracellular MD-2 vs. intracellular TLR4 Cys747); functional divergence in rat insulin resistance model (TAK-242 but not E5564 partially restored hepatic glucose production suppression) |
| Conditions | X-ray crystallography for Eritoran/MD-2/TLR4 complex; coimmunoprecipitation for TAK-242/TLR4 interaction; hyperinsulinemic-euglycemic clamp in lipid-infused rats |
Why This Matters
Researchers requiring extracellular TLR4 pathway blockade without intracellular signaling interference should select Eritoran based on its MD-2-directed mechanism, while experiments evaluating intracellular TLR4 adaptor disruption require TAK-242.
- [1] Kim HM, et al. Crystal structure of the TLR4-MD-2 complex with bound endotoxin antagonist Eritoran. Cell. 2007;130(5):906-917. doi:10.1016/j.cell.2007.08.002 View Source
- [2] Matsunaga N, et al. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules. Mol Pharmacol. 2011;79(1):34-41. doi:10.1124/mol.110.068064 View Source
- [3] Pereira MJ, et al. Pharmacological TLR4 Inhibition Protects against Acute and Chronic Fat-Induced Insulin Resistance in Rats. PLoS One. 2015;10(7):e0132575. doi:10.1371/journal.pone.0132575 View Source
